molecular formula C9H17ClO2Si B1584326 3-(Chlorodimethylsilyl)propyl methacrylate CAS No. 24636-31-5

3-(Chlorodimethylsilyl)propyl methacrylate

Cat. No. B1584326
CAS RN: 24636-31-5
M. Wt: 220.77 g/mol
InChI Key: JUEDPYHIMMBEHC-UHFFFAOYSA-N
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Description

3-(Chlorodimethylsilyl)propyl methacrylate (CAS RN: 24636-31-5) is a versatile chemical compound that serves as a plasticizer and electrode material . It is commonly used in research and industrial applications . This compound has been found to have various properties and uses .


Molecular Structure Analysis

The molecular formula of 3-(Chlorodimethylsilyl)propyl methacrylate is C9H17ClO2Si . Its molecular weight is 220.77 .


Physical And Chemical Properties Analysis

3-(Chlorodimethylsilyl)propyl methacrylate is a colorless to almost colorless clear liquid . . The boiling point is 82 °C/2 mmHg , and the flash point is 85 °C . The specific gravity is 1.01 , and the refractive index is 1.45 .

Scientific Research Applications

Application 1: Tissue Engineering Scaffolds

  • Summary of Application: This compound is used in the synthesis of scaffolds for tissue engineering. Specifically, it’s used to create a macroporous scaffold for sophisticated bone replacement .
  • Methods of Application: The scaffold is synthesized via the reaction of 3-(trimethoxysilyl)propyl methacrylate and the trifluoromethanesulfonate–POSS salt . The microstructural properties of the scaffold are evaluated using X-ray microcomputed tomography (micro-CT) and nanoindentation tests .
  • Results or Outcomes: The results show that the chemical composition, structural dimensions, topography, and microstructural properties of the scaffold fulfill the potential requirements for hard-tissue engineering .

Application 2: Hydrogel Formation

  • Summary of Application: 3-(trimethoxysilyl)propyl methacrylate is used in the synthesis of hydrogels, specifically in combination with N-vinyl pyrrolidone . These hydrogels have potential use in various biomedical applications .
  • Methods of Application: The hydrogels are prepared by bulk polymerization to high conversion using BPO as an initiator . The copolymers are characterized by FTIR .
  • Results or Outcomes: The properties of the prepared hydrogels are fit with the standard properties of materials which should be used for contact lenses .

Application 3: Microencapsulation

  • Summary of Application: This compound is used in the synthesis of microencapsulated phase-change materials (MicroPCMs). These materials have potential applications in thermal energy storage, thermal management, and temperature regulation .
  • Methods of Application: MicroPCMs are synthesized using 3-(trimethoxysilyl) propyl methacrylate (MPS) and methyl methacrylate (MMA) as raw materials for hybrid shells, and n-octadecane as core materials .
  • Results or Outcomes: The performance of the MicroPCMs can be influenced by the mass ratio of MMA–MPS, hydrolysis of MPS, and polymerization temperature .

Application 4: Microencapsulation

  • Summary of Application: This compound is used in the synthesis of microencapsulated phase-change materials (MicroPCMs). These materials have potential applications in thermal energy storage, thermal management, and temperature regulation .
  • Methods of Application: MicroPCMs are synthesized using 3-(trimethoxysilyl) propyl methacrylate (MPS) and methyl methacrylate (MMA) as raw materials for hybrid shells, and n-octadecane as core materials .
  • Results or Outcomes: The performance of the MicroPCMs can be influenced by the mass ratio of MMA–MPS, hydrolysis of MPS, and polymerization temperature .

Safety And Hazards

3-(Chlorodimethylsilyl)propyl methacrylate is classified as dangerous . It causes severe skin burns and eye damage (H314), is a combustible liquid (H227), and may be corrosive to metals (H290) . It should be stored in a well-ventilated place and kept cool . It should be stored in a corrosion-resistant or corrosion-resistant lined container . It should be locked up for storage .

properties

IUPAC Name

3-[chloro(dimethyl)silyl]propyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17ClO2Si/c1-8(2)9(11)12-6-5-7-13(3,4)10/h1,5-7H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQXCDUCLYWRHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCC[Si](C)(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50884655
Record name 2-Propenoic acid, 2-methyl-, 3-(chlorodimethylsilyl)propyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50884655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chlorodimethylsilyl)propyl methacrylate

CAS RN

24636-31-5
Record name (Methacryloxypropyl)dimethylchlorosilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24636-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-methyl-, 3-(chlorodimethylsilyl)propyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, 2-methyl-, 3-(chlorodimethylsilyl)propyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50884655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(chlorodimethylsilyl)propyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.146
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(DIMETHYLCHLOROSILYL)PROPYL METHACRYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PV77A3NAU2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
H Roghani‐Mamaqani - Polymer Composites, 2017 - Wiley Online Library
A double bond and amine group containing chemical (OD) was synthesized by coupling reaction of ethylenediamine and 3‐(chlorodimethylsilyl)propyl methacrylate. Subsequently, …
L Cai, Z Li - Journal of Fluorine Chemistry, 2015 - Elsevier
The syntheses of novel mono(1H,1H,2H,2H-tridecafluorooctyl) dimethylsilylpropyl methacrylate (MFSA), bis(1H,1H,2H,2H-tridecafluorooctyl)methylsilylpropyl methacrylate (BFSA) and …
Number of citations: 8 www.sciencedirect.com
H Mardani, H Roghani-Mamaqani, K Khezri… - Applied Physics A, 2020 - Springer
Graphene oxide (GO) modified with double bond was utilized in grafting polystyrene chains to its surface through reversible addition-fragmentation chain transfer (RAFT) polymerization …
Number of citations: 14 link.springer.com
M Mauger, A Dubault, JL Halary - Polymer international, 2004 - Wiley Online Library
Abstract Model hybrid materials were prepared by using a well‐known four‐step procedure, including (a) preparation of spherical silica particles of nanometre size and narrow size‐…
Number of citations: 21 onlinelibrary.wiley.com
L Cai, Z Li - Fibers and Polymers, 2015 - Springer
Three novel fluoroalkylsilyl polymethacrylates, namely mono(fluoroalkyl)silyl polymethacrylate (PMFSA), bis(fluoroalkyl)silyl polymethacrylate (PBFSA) and tris(fluoroalkyl)silyl …
Number of citations: 10 link.springer.com
Y Nagase, Y Takamura, H Abe, K Ono… - Die …, 1993 - Wiley Online Library
A series of side‐chain Iiquid‐crystalline polymers was prepared containing disiloxane units in the spacer. The polymers consist of a polymethacrylate backbone and several kinds of …
Number of citations: 11 onlinelibrary.wiley.com
M Mauger, A Dubault, JL Halary - Journal of materials science, 2006 - Springer
The linear viscoelastic behavior of “model” hybrid materials based on methyl methacrylate and methacryloxypropyl-grafted nanosilica was investigated. As unique features, the …
Number of citations: 4 link.springer.com
M Muriel, A Dubault, JL Halary - Polymer international, 2007 - Wiley Online Library
The plastic and fracture behavior of ‘model’ hybrid materials based on methyl methacrylate and methacryloxypropyl‐grafted nanosilica was investigated. A four‐step synthesis …
Number of citations: 7 onlinelibrary.wiley.com
Y Nagase, Y Takamura - Die Makromolekulare Chemie, 1992 - Wiley Online Library
Side‐chain liquid‐crystalline polymers containing siloxane bond in the spacer units were prepared. For the synthesis of the desired monomers, novel silanol compounds carrying a …
Number of citations: 27 onlinelibrary.wiley.com
Y Gnanou, P Rempp - Die Makromolekulare Chemie …, 1988 - Wiley Online Library
Difunctional poly(dimethylsiloxane) (PDMS) macromonomers were synthesized. Emphasis was put on the synthesis of short PDMS chains exhibiting a narrow molecular weight …
Number of citations: 45 onlinelibrary.wiley.com

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